

Spectroscopic Analysis of 2-Chloro-4,6-dimethoxypyridine: A Technical Overview

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethoxypyridine

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data relevant to the characterization of **2-Chloro-4,6-dimethoxypyridine**. Direct experimental data for this specific compound is not readily available in public spectroscopic databases. Therefore, this document presents data for structurally analogous compounds to provide a reference framework for researchers. The featured analogues are 2-Chloro-4,6-dimethoxypyrimidine, 2,6-dimethoxypyridine, and 2-Chloro-6-methoxypyridine. This guide includes tabulated NMR, IR, and MS data, generalized experimental protocols for these analytical techniques, and a workflow diagram for spectroscopic analysis.

Introduction

2-Chloro-4,6-dimethoxypyridine is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This document aims to serve as a resource for researchers by compiling and presenting relevant spectroscopic information. Due to the absence of published experimental spectra for **2-Chloro-4,6-dimethoxypyridine**, this guide provides data for closely related compounds. By examining the spectral properties of these analogues, researchers can infer expected values and patterns for the target compound.

Spectroscopic Data of Analogous Compounds

The following sections present spectroscopic data for three analogous compounds:

- 2-Chloro-4,6-dimethoxypyrimidine: This compound is isoelectronic with the target molecule, with the key difference being the presence of a second nitrogen atom in the aromatic ring.
- 2,6-dimethoxypyridine: This analogue allows for the examination of the effect of two methoxy groups on the pyridine ring without the chloro-substituent.
- 2-Chloro-6-methoxypyridine: This compound provides insight into the influence of a chloro and a methoxy group on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data of Analogous Compounds

Compound	Solvent	Chemical Shift (δ) ppm
2,6-dimethoxypyridine	CDCl ₃	7.45 (t), 6.28 (d), 3.89 (s)[1]
2-Chloro-6-methoxypyridine	CDCl ₃	7.55 (t), 6.85 (d), 6.65 (d), 3.9 (s)

Table 2: ¹³C NMR Data of Analogous Compounds

Compound	Solvent	Chemical Shift (δ) ppm
2-Chloro-6-methoxypyridine	CDCl ₃	163.8, 149.5, 140.0, 115.3, 108.9, 53.6[2]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands of Analogous Compounds

Compound	Sample Prep	Key Absorption Bands (cm ⁻¹)
2-Chloro-4,6-dimethoxypyrimidine	KBr-Pellet	Ring stretching: ~1580, 1567, 1480, 1400 cm ⁻¹ [3]
2,6-dimethoxypyridine	Liquid Film	C-H stretching, C=N stretching, C-O stretching[4]
2-Chloro-6-methoxypyridine	Neat	C-H stretching, C=N stretching, C-O stretching, C-Cl stretching[2]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of Analogous Compounds

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragments (m/z)
2,6-dimethoxypyridine	Electron Ionization (EI)	139[5]	Loss of a methyl group (•CH ₃)[5]
2-Chloro-6-methoxypyridine	GC-MS	143[2]	Not specified

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques mentioned. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

- ^1H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Employ proton decoupling. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are commonly used.

Infrared (IR) Spectroscopy

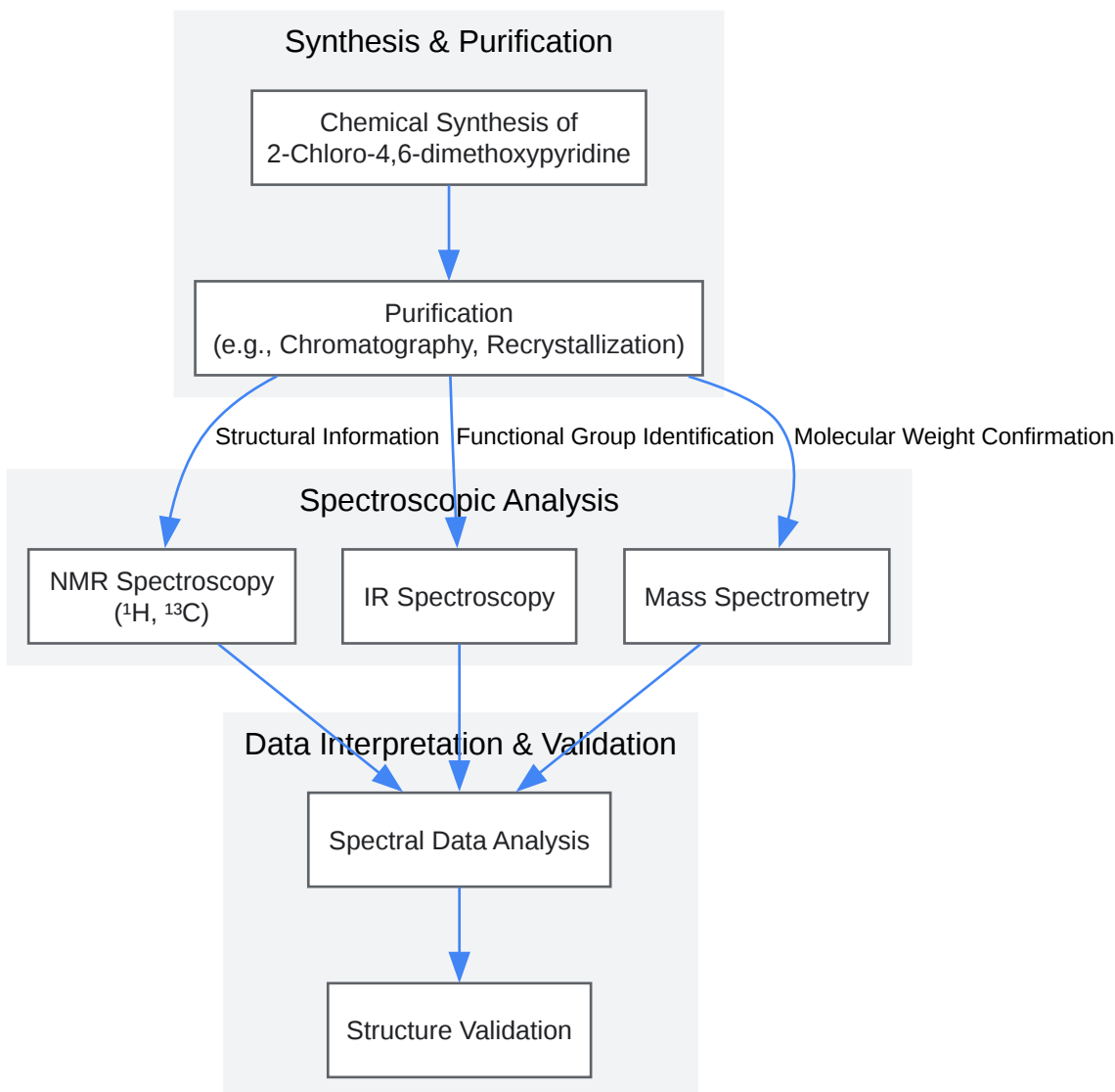
- Sample Preparation:
 - Liquid Samples (Neat): Place a drop of the liquid sample between two KBr or NaCl plates.
 - Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm^{-1} . Collect a background spectrum of the empty sample compartment or the pure KBr pellet, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

Conclusion

While direct spectroscopic data for **2-Chloro-4,6-dimethoxypyridine** is not currently available in the public domain, this guide provides valuable reference data from structurally similar compounds. The presented NMR, IR, and MS data for 2-Chloro-4,6-dimethoxypyrimidine, 2,6-

dimethoxypyridine, and 2-Chloro-6-methoxypyridine, along with generalized experimental protocols, offer a solid foundation for researchers working on the synthesis and characterization of this and related compounds. It is recommended that any future work on **2-Chloro-4,6-dimethoxypyridine** include the publication of its full spectroscopic data to enrich the scientific literature.

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